molecular formula C15H18N2O2 B7854313 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione

5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B7854313
M. Wt: 258.32 g/mol
InChI Key: DEWJRQUIQOCDRK-UHFFFAOYSA-N
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Description

5-Amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole-1,3-diones This compound features a cycloheptyl group attached to the isoindole ring system, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific reaction conditions. The cycloheptyl group can be introduced through subsequent functional group transformations and coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts, controlled temperatures, and pressures to optimize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted isoindole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its bioactive properties may contribute to the development of new pharmaceuticals.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the cycloheptyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Isoindoline

  • 2,3-Dihydro-1H-isoindole-1,3-dione

Uniqueness: 5-Amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique structural features, particularly the presence of the cycloheptyl group. This structural difference may confer distinct biological and chemical properties compared to other isoindole derivatives.

Properties

IUPAC Name

5-amino-2-cycloheptylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-10-7-8-12-13(9-10)15(19)17(14(12)18)11-5-3-1-2-4-6-11/h7-9,11H,1-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWJRQUIQOCDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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